molecular formula C17H15FN2O3 B1667849 (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide CAS No. 934618-96-9

(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide

Cat. No. B1667849
M. Wt: 314.31 g/mol
InChI Key: HJPWSHCUMPAXLD-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDM14471 is a selective hydroxamate PfAM1 inhibitor.

Scientific Research Applications

Synthesis and Structural Characterization

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their potential as anticancer drugs. These complexes, including variants similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide, demonstrate significant cytotoxicity against various human tumor cell lines, making them a promising area of research in cancer treatment (Basu Baul et al., 2009).

Pharmacokinetics and Metabolism Studies

Studies on the pharmacokinetics and metabolism of compounds similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide have been conducted. These studies are crucial for understanding the behavior of these compounds in biological systems, such as their absorption, distribution, metabolism, and excretion in rats (Wu et al., 2006).

Drug Metabolism using Biotransformation Systems

The application of biocatalysis in drug metabolism research has been explored. This involves using microbial systems to produce mammalian metabolites of compounds related to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide, aiding in the structural characterization of drug metabolites (Zmijewski et al., 2006).

Chemical Synthesis and Antioxidant Potential

Innovative methods have been developed for synthesizing compounds structurally related to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide. These methods have been used to evaluate the antioxidant potential of these compounds, highlighting their potential pharmaceutical applications (Zaheer et al., 2015).

Novel Insecticidal Applications

Research has been conducted on novel insecticides with unique chemical structures similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide. These compounds have shown extremely strong activity against lepidopterous pests, including resistant strains, indicating potential in pest management programs (Tohnishi et al., 2005).

properties

CAS RN

934618-96-9

Product Name

(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

(2Z)-2-benzylidene-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide

InChI

InChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10-

InChI Key

HJPWSHCUMPAXLD-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=C(C=C2)F)\C(=O)NO

SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDM14471
N-(4-fluorobenzyl)-N'-hydroxy-2-(1-phenylmeth-(Z)-ylidene)malonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide

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